molecular formula C13H17F3N2O B13751571 (2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide

(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide

Cat. No.: B13751571
M. Wt: 274.28 g/mol
InChI Key: AYAIJXOLOYQFPL-KOLCDFICSA-N
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Description

(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide is a chiral compound with significant applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,5,5-trifluoropentanoyl chloride and (1R)-1-phenylethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

(2S)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanamide

InChI

InChI=1S/C13H17F3N2O/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19)/t9-,11+/m1/s1

InChI Key

AYAIJXOLOYQFPL-KOLCDFICSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H](CCC(F)(F)F)C(=O)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N

Origin of Product

United States

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